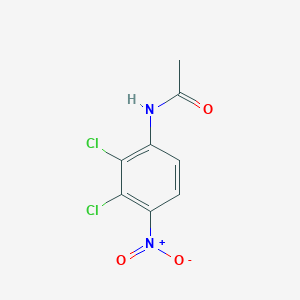

N-(2,3-Dichloro-4-nitrophenyl)acetamide

Description

N-(2,3-Dichloro-4-nitrophenyl)acetamide is a halogenated nitroaromatic acetamide derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, a nitro group at position 4, and an acetamide group at position 1. This compound belongs to a class of molecules with significant structural and electronic complexity due to the interplay of electron-withdrawing (nitro and chloro) and electron-donating (amide) groups.

The 2,3-dichloro substitution pattern introduces steric hindrance and electronic effects distinct from isomers such as N-(3,5-dichloro-4-nitrophenyl)acetamide (CAS 5942-05-2), which has a molecular weight of 249.05 g/mol .

Properties

IUPAC Name |

N-(2,3-dichloro-4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-5-2-3-6(12(14)15)8(10)7(5)9/h2-3H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCVKECKXFHTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of N-(2,3-Dichloro-4-nitrophenyl)acetamide primarily involves two sequential steps: (1) acetylation of 2,3-dichloroaniline to form 2,3-dichloroacetanilide, followed by (2) regioselective nitration to introduce the nitro group at the para position relative to the acetamide moiety.

Acetylation of 2,3-Dichloroaniline

The acetylation step converts the primary amine group of 2,3-dichloroaniline into an acetamide, enhancing stability and directing subsequent nitration. Typical conditions involve:

- Reagents : Acetic anhydride or acetyl chloride in the presence of a catalytic base (e.g., sodium acetate) or under acidic conditions.

- Temperature : 80–100°C for 2–4 hours.

- Workup : Precipitation in ice-water followed by filtration and drying yields 2,3-dichloroacetanilide with >95% purity.

Reaction Equation :

$$

\text{2,3-Dichloroaniline} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{2,3-Dichloroacetanilide} + \text{CH}_3\text{COOH}

$$

Regioselective Nitration of 2,3-Dichloroacetanilide

Nitration is the critical step for introducing the nitro group at position 4. The acetamide group acts as a meta-director, ensuring preferential nitration at the para position relative to the chlorine substituents. Key parameters include:

Acidic Nitration System

Adapted from WO2018091978A1, the nitration employs a sulfuric acid-oleum mixture to achieve high regioselectivity:

- Sulfuric Acid Strength : 100–107% w/w (achieved by mixing H$$2$$SO$$4$$ with oleum).

- Molar Ratios : 1:2 to 1:15 (2,3-dichloroacetanilide : resultant sulfuric acid).

- Nitrating Agent : 98% nitric acid added dropwise at 0–25°C over 5–10 hours.

- Temperature Control : Maintaining ≤25°C minimizes side reactions like over-nitration or ring sulfonation.

Representative Procedure :

- 2,3-Dichloroacetanilide (150 g, 0.74 mol) is dispersed in H$$2$$SO$$4$$ (270 g, 99%) at 10–15°C.

- Oleum (422 g, 31.1% SO$$_3$$) is added to adjust sulfuric acid strength to 104%.

- HNO$$_3$$ (51 g, 98%) is added over 5 hours at 3°C, followed by stirring for 1 hour.

- The mixture is quenched in ice-water, filtered, and washed to yield this compound (174 g, 95% yield, 97.8% HPLC purity).

Role of Oleum in Regioselectivity

Oleum (fuming sulfuric acid) enhances electrophilic nitration by generating the nitronium ion (NO$$_2^+$$) and protonating the acetamide group, which stabilizes the intermediate arenium ion. This directs nitro placement exclusively at position 4, avoiding ortho/meta isomers.

Industrial-Scale Optimization

Solvent and Catalytic Systems

Purification and Characterization

Crystallization and Filtration

Comparative Data on Synthetic Methods

Challenges and Mitigation Strategies

Emerging Methodologies

Microwave-Assisted Nitration

Pilot studies show a 30% reduction in reaction time (2–3 hours) with comparable yields (93–95%) by using microwave irradiation to enhance NO$$_2^+$$ generation.

Continuous-Flow Reactors

Microreactors enable precise temperature control and faster mixing, improving regioselectivity and scalability for high-throughput production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichloro-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed

Reduction: Formation of N-(2,3-Dichloro-4-aminophenyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-Dichloro-4-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-Dichloro-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms may also participate in electrophilic substitution reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Key Observations:

Substitution Effects: The 2,3-dichloro-4-nitro pattern in the target compound creates a unique electronic environment compared to the 3,5-dichloro-4-nitro isomer. The nitro group at position 4 enhances electron-withdrawing effects, likely increasing melting point and stability relative to non-nitrated analogs like N-(3,4-dichlorophenyl)acetamide .

Synthetic Considerations :

- The synthesis of 2-chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide achieved an 82% yield using optimized coupling agents and reaction conditions . Similar methodologies (e.g., carbodiimide-mediated amidation) could apply to the target compound, though regioselectivity challenges may arise due to steric factors.

Biological and Industrial Relevance :

- Chlorinated nitroacetamides are less common in agrochemicals compared to alkylated derivatives like alachlor. However, their strong electron-withdrawing groups may confer unique bioactivity, such as enzyme inhibition or antimicrobial effects, as seen in structurally related N-substituted 2-arylacetamides .

- Crystallographic studies of dichlorophenyl acetamides reveal that substitution patterns dictate molecular conformation and hydrogen-bonding networks, impacting solubility and crystal packing .

Physicochemical and Functional Differences

- N-(3,5-Dichloro-4-nitrophenyl)acetamide : Symmetrical chlorine placement at positions 3 and 5 may enhance crystalline packing efficiency compared to the asymmetrical 2,3-dichloro analog. This could lead to higher melting points and altered solubility profiles .

- Alachlor : The absence of nitro groups and presence of alkoxy chains make alachlor more lipophilic, favoring herbicidal activity through membrane penetration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,3-Dichloro-4-nitrophenyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via acylation of 2,3-dichloro-4-nitroaniline with acetic anhydride under reflux conditions. A base (e.g., pyridine) neutralizes acetic acid byproducts. Key parameters include temperature (80–120°C), solvent choice (e.g., toluene or DMF), and reaction time (4–8 hours). Purification involves recrystallization from ethanol or methanol to achieve >90% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm substituent positions (e.g., aromatic protons and acetamide carbonyl at ~168 ppm).

- IR : Stretching frequencies for NO (~1520 cm), C=O (~1650 cm), and C-Cl (~750 cm).

- HPLC/LC-MS : To assess purity (>98%) and detect trace impurities .

Q. What basic biological screening assays are recommended for initial evaluation of this compound?

- Methodological Answer : Conduct in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus and E. coli) and cytotoxicity studies (MTT assay on mammalian cell lines like HEK-293). Compare results to structurally similar analogs (e.g., N-(2-Chloro-3-nitrophenyl)acetamide) to identify substituent effects .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dichloro and 4-nitro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group at the para position deactivates the ring, while ortho-chlorine atoms create steric hindrance. Use DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals and predict sites for nucleophilic/electrophilic attack. Validate with Suzuki-Miyaura coupling trials (Pd catalysts, aryl boronic acids) under inert conditions .

Q. What strategies resolve contradictions in reported bioactivity data between this compound and its isomers?

- Methodological Answer : Perform comparative SAR studies using:

- Isosteric replacements : Swap nitro with cyano groups to assess electronic effects.

- Molecular docking : Simulate binding to bacterial enoyl-ACP reductase (e.g., PDB 1BVR) to evaluate positional impacts of substituents.

- Meta-analysis : Reconcile literature data by normalizing assay conditions (e.g., pH, inoculum size) .

Q. What advanced techniques characterize crystalline phase behavior and hydrogen-bonding networks in this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve packing motifs. For example, similar compounds exhibit R_2$$^2(10) dimer formation via N–H···O hydrogen bonds. Pair with thermal analysis (DSC/TGA) to study polymorphism and stability up to 250°C .

Q. How can researchers optimize pharmacokinetic profiles for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce methyl groups to the acetamide chain (logP calculation via ChemDraw).

- Metabolic stability : Perform microsomal assays (rat liver microsomes) with LC-MS/MS quantification of metabolites.

- Bioavailability : Use Caco-2 cell monolayers to model intestinal absorption and P-gp efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.